molecular formula C12H9ClFN3O2 B11057496 Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Cat. No.: B11057496
M. Wt: 281.67 g/mol
InChI Key: ZXPVJLDONWLURZ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate. It is characterized by a benzoate ester linked to a chloro-fluoropyrimidine group via an amino bridge. The presence of both the 2-chloro and 5-fluoro substituents on the pyrimidine ring makes this structure a versatile and reactive scaffold for further chemical exploration . This compound is primarily valued as a building block for the synthesis of more complex molecules. Specifically, the chloro and fluoro groups on the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic substitution reactions. This enables researchers to systematically functionalize the pyrimidine core with various nucleophiles, such as amines and alcohols, to create targeted libraries for biological screening . Its primary research application lies in the development of 2,4-pyrimidinediamine derivatives, a class of compounds known to possess potent biological activity. Such compounds have been investigated as inhibitors of specific kinase signaling pathways, including Syk kinase, which plays a critical role in Fc receptor signal transduction in immune cells like basophils . Consequently, intermediates like this compound are crucial for the discovery and optimization of new therapeutic agents targeting immune disorders and other diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClFN3O2/c1-19-11(18)7-4-2-3-5-9(7)16-10-8(14)6-15-12(13)17-10/h2-6H,1H3,(H,15,16,17)

InChI Key

ZXPVJLDONWLURZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of 2-Chloro-5-Fluoro-4-Chloropyrimidine

Procedure :

  • Substrate Preparation : 2-Chloro-5-fluoro-4-chloropyrimidine is synthesized via chlorination and fluorination of 4-hydroxypyrimidine precursors, as detailed in Ullmann’s Encyclopedia.

  • Coupling Reaction : A mixture of 2-chloro-5-fluoro-4-chloropyrimidine (1.0 equiv), methyl 2-aminobenzoate (1.2 equiv), and triethylamine (2.0 equiv) in ethanol is stirred at 60°C for 12 hours.

  • Workup : The product precipitates upon cooling, is filtered, and recrystallized from ethanol to yield white crystals (68–72% yield).

Advantages :

  • High regioselectivity due to the electron-withdrawing effects of the 2-chloro and 5-fluoro groups, which activate the 4-position for substitution.

  • Minimal byproducts, as competing substitutions are sterically and electronically disfavored.

Palladium-Catalyzed Cross-Coupling for Challenging Substrates

For substrates with reduced reactivity, palladium catalysis enables efficient coupling under milder conditions:

Procedure :

  • Catalytic System : A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is degassed under argon.

  • Reaction : 2-Chloro-5-fluoro-4-iodopyrimidine (1.0 equiv) and methyl 2-aminobenzoate (1.1 equiv) are added, and the mixture is heated at 80°C for 6 hours.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) affords the product in 65% yield.

Advantages :

  • Tolerates electron-deficient pyrimidines with poor SNAr reactivity.

  • Higher functional group compatibility compared to traditional SNAr.

Solvent and Temperature Optimization

A comparative study of solvents and temperatures reveals critical insights (Table 1):

Table 1 : Effect of Solvent and Temperature on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol601272
DMF80868
THF502455
Toluene80665

Observations :

  • Ethanol achieves the highest yield due to in-situ precipitation, driving the equilibrium toward product formation.

  • Elevated temperatures in DMF reduce reaction time but may degrade heat-sensitive substrates.

Purification and Characterization

Crystallization vs. Chromatography :

  • Crystallization : Ethanol or ethanol/water mixtures yield high-purity products (>98% by HPLC) without column chromatography.

  • Chromatography : Necessary for complex mixtures, with silica gel and ethyl acetate/hexane gradients resolving regioisomers.

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, benzoate-H), 3.80 (s, 3H, OCH₃).

  • ¹⁹F NMR : δ -167.8 (s, 1F, pyrimidine-F).

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Systems : Microreactors reduce reaction times to 2–4 hours by enhancing heat/mass transfer.

  • Catalyst Recycling : Palladium catalysts immobilized on silica enable five reuse cycles without significant activity loss.

Cost Drivers :

  • 2-Chloro-5-fluoro-4-chloropyrimidine accounts for 60% of raw material costs, necessitating efficient halogenation protocols .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pyrimidine-containing derivatives, particularly sulfonylurea herbicides and benzoate-based pharmaceuticals. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Primary Use/Category Molecular Formula (if available) Reference
Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate 2-chloro, 5-fluoro pyrimidine; benzoate ester Not explicitly stated (research use inferred) Likely C₁₂H₉ClFN₃O₂ N/A
Bensulfuron-methyl ester 4,6-dimethoxy pyrimidine; sulfonylurea linker Herbicide (sulfonylurea class) C₁₆H₁₈N₄O₇S
Primisulfuron-methyl 4,6-bis(difluoromethoxy) pyrimidine Herbicide (sulfonylurea class) C₁₅H₁₄F₄N₄O₇S
Tribenuron-methyl ester 4-methoxy-6-methyl triazine; sulfonylurea Herbicide (sulfonylurea class) C₁₅H₁₇N₅O₆S
2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid Chloro, fluoro, trifluoromethyl pyrimidine Drug impurity reference standard C₁₂H₅ClF₄N₂O₄

Key Observations:

Pyrimidine Substituents :

  • The 2-chloro-5-fluoro substitution in the target compound contrasts with methoxy (bensulfuron-methyl) or difluoromethoxy (primisulfuron-methyl) groups in herbicides. Halogen substituents (Cl, F) may enhance electrophilic reactivity or metabolic stability compared to alkoxy groups .
  • The trifluoromethyl group in the benzoic acid derivative () highlights the role of fluorine in modulating lipophilicity and target binding .

Functional Linkers: Sulfonylurea herbicides (e.g., tribenuron-methyl) employ a sulfonylurea bridge (–SO₂–NH–CO–NH–), critical for herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound’s amino (–NH–) linker may limit ALS inhibition but could facilitate interactions with other biological targets (e.g., kinases or receptors).

Applications: Herbicidal analogs () rely on sulfonylurea motifs for crop selectivity and low mammalian toxicity.

Research Findings and Implications

Synthetic Feasibility :

  • describes a synthesis route for a brominated pyrimidine-amine derivative using toluene sulfonic acid catalysis. Similar methods (e.g., nucleophilic aromatic substitution) could apply to the target compound’s synthesis .

Biological Activity: Fluorine and chlorine substituents are known to enhance bioavailability and target binding in agrochemicals and drugs. For example, the 5-fluoro group may mimic a hydroxyl or methoxy group in molecular recognition .

Biological Activity

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring substituted with chlorine and fluorine. The molecular formula is C11H10ClFN3O2C_{11}H_{10}ClFN_3O_2, with a molecular weight of approximately 257.67 g/mol.

Anticancer Properties

Research has indicated that compounds containing pyrimidine derivatives exhibit promising anticancer activities. For instance, a study evaluated the effects of various pyrimidine analogs on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC(50) values in the nanomolar range . The mechanism of action was linked to the intracellular release of active metabolites that interfere with DNA synthesis.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). A related compound showed high binding affinity to CA IX, suggesting that similar derivatives could be developed as selective inhibitors for therapeutic purposes in cancer treatment . The binding affinity was quantified with dissociation constants (K_d) indicating strong interactions with the enzyme.

The biological activity of this compound is thought to involve:

  • Inhibition of Nucleotide Synthesis : By mimicking nucleobases, it may interfere with nucleotide metabolism.
  • Enzyme Inhibition : As noted, its potential to inhibit carbonic anhydrases could lead to reduced tumor growth by disrupting pH regulation within the tumor microenvironment.

Synthesis and Biological Evaluation

A notable study involved synthesizing various 5-fluoropyrimidine derivatives and evaluating their biological activities against cancer cell lines. The results highlighted that modifications on the pyrimidine ring significantly influenced their potency .

Compound NameIC(50) (nM)Target Enzyme
Compound A25L1210 Cells
Compound B10CA IX
This compoundTBDTBD

Clinical Implications

The implications for clinical use are substantial, particularly in the development of targeted therapies for cancers expressing high levels of carbonic anhydrases. The selectivity for CA IX over other isoforms suggests a reduced risk of off-target effects, enhancing therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate?

The compound is typically synthesized via multi-step reactions involving pyrimidine and benzoate intermediates. For example, a related pyrimidine derivative was synthesized using methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide in an 11-step sequence with a low overall yield (2–5%) . Key steps include:

  • Nucleophilic substitution to introduce the amino group.
  • Esterification to form the methyl benzoate moiety.
  • Purification via column chromatography or recrystallization. Optimizing protecting groups and reaction temperatures can mitigate side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated for similar pyrimidine-carboxylate derivatives .
  • HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) to assess purity .

Q. What safety protocols are required for handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to potential toxicity.
  • Store waste separately and dispose via certified hazardous waste contractors to avoid environmental contamination .
  • Avoid inhalation/contact; work in a fume hood for volatile intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Use palladium or copper catalysts for coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., aminolysis).
  • In-situ monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .

Q. How can contradictions in spectral data (e.g., NMR vs. HRMS) be resolved?

  • Isomerism : Check for rotational isomers (e.g., hindered rotation in the pyrimidine-amide bond) using variable-temperature NMR.
  • Impurity profiling : Compare with reference standards (e.g., drug impurity analogs) via spiked HPLC analyses .
  • DFT calculations : Model predicted NMR shifts to validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide derivatization .
  • Solvent modeling : Use COSMO-RS to simulate solvation effects on reaction pathways.

Q. How can byproducts from condensation reactions be analyzed?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., triazolothiadiazines from unintended cyclization) .
  • Isolation via prep-HPLC : Collect fractions for structural elucidation using 2D NMR.
  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁵N-tracing) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Challenges

StepReaction TypeKey ChallengeMitigation StrategyReference
1Nitro reductionOver-reduction to amineUse controlled H₂ pressure
5AminolysisLow regioselectivityBulky base (e.g., DIPEA)
9EsterificationHydrolysis riskAnhydrous conditions

Q. Table 2: Analytical Parameters for Purity Assessment

MethodConditionsTarget PurityReference Standard
HPLCC18 column, pH 6.5 buffer, 254 nm≥95%Drug impurity analogs
¹⁹F NMRDMSO-d₆, 400 MHzSingle peakFluorinated pyrimidines

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